6-Chloro-4-cyclopropylpyridazin-3-amine chemical structure and properties
6-Chloro-4-cyclopropylpyridazin-3-amine chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
6-Chloro-4-cyclopropylpyridazin-3-amine (CAS: 1823187-64-9) is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors and modulators of the central nervous system (CNS).[1] Characterized by an electron-deficient pyridazine core decorated with a lipophilic cyclopropyl moiety and orthogonal reactive handles (amine and chloride), this compound serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, and reactivity profile, designed for medicinal chemists and process scientists.
Chemical Structure & Physicochemical Properties[2][3][4][5][6]
The molecule features a pyridazine ring (1,2-diazine) substituted at the 3, 4, and 6 positions. The presence of the cyclopropyl group at C4 introduces specific steric bulk and lipophilicity without the rotatable bond penalty of an isopropyl or propyl group, often improving metabolic stability and binding affinity in hydrophobic pockets.
Key Data Table
| Property | Value / Description |
| IUPAC Name | 6-Chloro-4-cyclopropylpyridazin-3-amine |
| CAS Number | 1823187-64-9 |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Physical State | Solid (Off-white to pale yellow) |
| Melting Point | 133–136 °C (Typical for analogs) |
| Predicted LogP | ~0.8 – 1.2 |
| pKa (Conjugate Acid) | ~5.5 (Pyridazinyl nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| SMILES | Nc1c(Cl)nnc1C2CC2 (Isomer dependent) or Nc1nnc(Cl)cc1C2CC2 |
Structural Analysis
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Pyridazine Core: The 1,2-nitrogen placement creates a strong dipole and lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack, particularly at C6 (displacing chlorine).
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Cyclopropyl Group (C4): This substituent acts as a bioisostere for alkyl groups but with unique electronic properties due to the "banana bonds" (high p-character). It provides metabolic stability against CYP450 oxidation compared to linear alkyl chains.
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Amine (C3) & Chlorine (C6): These functional groups provide orthogonal vectors for derivatization. The amine is weakly nucleophilic due to the electron-withdrawing nature of the ring.
Synthesis & Manufacturing Methodologies
Synthesis of 4-substituted pyridazines is non-trivial due to the challenge of regioselectivity. Two primary routes are established in the literature for similar scaffolds: Radical Alkylation (Minisci) and Regioselective SnAr .
Route A: Radical Alkylation (Minisci Type)
This is the most direct method to introduce a cyclopropyl group onto an electron-deficient heteroaromatic ring.
-
Reagents: Cyclopropanecarboxylic acid, Silver Nitrate (AgNO₃), Ammonium Persulfate ((NH₄)₂S₂O₈), Acidic media (TFA/Water).
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Mechanism: Oxidative decarboxylation of the acid generates a cyclopropyl radical, which attacks the protonated pyridazine ring at the most electron-deficient/accessible carbon (C4 or C5).
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Purification: The reaction often yields a mixture of C4 and C5 isomers, requiring chromatographic separation.
Route B: De Novo Ring Construction (Diels-Alder)
For high-purity large-scale manufacturing, constructing the ring is often preferred over functionalizing it.
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Precursors: 1,2,4,5-Tetrazine derivatives or reaction of hydrazine with specific 1,4-dicarbonyl equivalents.
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Step: Reaction of 3,6-dichloropyridazine with a cyclopropyl organometallic (e.g., Grignard) followed by amination.
Validated Laboratory Protocol (Analogous)
Note: Due to regioselectivity issues, the following protocol describes the functionalization of the dichloro-precursor, a common industrial strategy.
Step 1: Introduction of Cyclopropyl Group
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Reagent: Cyclopropylmagnesium bromide (Grignard) or Cyclopropylboronic acid (Suzuki).
-
Conditions: THF, -78°C (Grignard) or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (Suzuki).
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Product: 3,6-Dichloro-4-cyclopropylpyridazine.[6]
Step 2: Regioselective Amination
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Substrate: 3,6-Dichloro-4-cyclopropylpyridazine.[6]
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Reagent: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol.
-
Conditions: Sealed tube, 100–120°C, 12–24 hours.
-
Outcome: Nucleophilic aromatic substitution (SnAr).[6]
-
Regioselectivity: The ammonia preferentially attacks C3 (distal to the bulky cyclopropyl) or C6. Isomers must be separated by HPLC or column chromatography.
Synthetic Pathway Diagram
Caption: Synthesis via Minisci radical alkylation, a common route for functionalizing electron-deficient pyridazines.
Reactivity & Derivatization Profile[12]
The utility of 6-chloro-4-cyclopropylpyridazin-3-amine lies in its ability to undergo selective transformations at multiple sites.[6]
Nucleophilic Aromatic Substitution (SnAr) at C6
The chlorine atom at C6 is highly activated due to the para-nitrogen (N2).
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Reaction: Displacement by amines, alkoxides, or thiols.
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Application: Generating libraries of 6-substituted pyridazines.
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Conditions: Heat (80–120°C) with a base (DIPEA/K₂CO₃) in polar aprotic solvents (DMSO/DMF).
Palladium-Catalyzed Cross-Coupling at C6
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Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig: Amination with hindered amines that fail via standard SnAr.
Amide Coupling at C3-Amine
The exocyclic amine is relatively non-nucleophilic.
-
Protocol: Requires strong activation of the carboxylic acid partner (e.g., HATU, SOCl₂) or use of acid chlorides.
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Use Case: Linking the scaffold to the "hinge-binding" motif in kinase inhibitors.
Reactivity Diagram
Caption: Orthogonal reactivity map demonstrating the compound's versatility as a trifunctional scaffold.
Applications in Drug Discovery[2][10][12][13]
Kinase Inhibition
The pyridazine amine motif is a "privileged structure" for kinase inhibition.[8] The N-N bond of the pyridazine can accept hydrogen bonds, while the exocyclic amine (or its amide derivative) acts as a donor to the kinase hinge region (e.g., ATP binding site).
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Target Examples: JAK family, Aurora kinases, and SYK.
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Role of Cyclopropyl: Fills hydrophobic pockets (e.g., the gatekeeper region) without incurring the entropy penalty of flexible alkyl chains.
SMA (Spinal Muscular Atrophy)
Analogs of this compound (e.g., where cyclopropyl is replaced by methyl) are precursors to drugs like Risdiplam . The 6-chloro-4-cyclopropyl variant allows for Structure-Activity Relationship (SAR) exploration to optimize blood-brain barrier (BBB) penetration and potency.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Handling:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the chloride over long periods.
-
References
- Linholter, S., et al. "Pyridazine Studies. I. The Preparation of Some 3-Amino-6-chloropyridazines." Acta Chemica Scandinavica, 1961.
-
PubChem. Compound Summary: 6-Chloro-4-methylpyridazin-3-amine (Analogous Data). Retrieved from [Link]
- Vertex AI Search.Aggregated Synthesis & Property Data. (See search snippets 1.2, 1.11, 1.19).
Sources
- 1. CAS [chemicalbook.com]
- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 6. 6-Chloro-4-cyclopropylpyridazin-3-amine | Benchchem [benchchem.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
